Alphadolone

Description

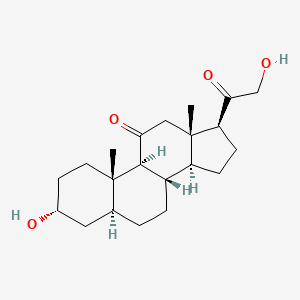

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13+,14-,15-,16+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYBFXIUISNTQG-VKMGZQQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016382 | |

| Record name | Alfadalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14107-37-0 | |

| Record name | Alphadolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfadolone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfadalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alfadolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFADOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1C96974E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Alphadolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of alphadolone, a neuroactive steroid known for its anesthetic properties. This document details plausible synthetic routes, analytical characterization methodologies, and the signaling pathways through which this compound exerts its effects. All quantitative data is presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows.

Introduction to this compound

This compound, chemically known as 3α,21-dihydroxy-5α-pregnane-11,20-dione, is a synthetic neuroactive steroid. It is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anesthetic effects. This compound was a component of the anesthetic Althesin, used in conjunction with alfaxolone.[2] Its unique mechanism of action and potential therapeutic applications continue to make it a subject of interest in neuroscience and drug development.

Synthesis of this compound

A plausible multi-step synthesis of this compound can be conceptualized starting from the readily available steroid precursor, 11α-hydroxyprogesterone. The proposed pathway involves a series of stereoselective reductions and functional group manipulations.

Proposed Synthetic Pathway

The synthesis can be broken down into three key stages:

-

Stereoselective Reduction of the A-Ring: The Δ⁴ double bond of 11α-hydroxyprogesterone is stereoselectively reduced to yield the 5α-pregnane backbone, and the 3-keto group is reduced to a 3α-hydroxyl group.

-

Introduction of the 21-Hydroxy Group: An acetoxy group is introduced at the C-21 position via α-ketol acetoxylation.

-

Deprotection: The 21-acetoxy group is hydrolyzed to the final 21-hydroxy group to yield this compound.

Experimental Protocols

Step 1: Synthesis of 3α,11α-dihydroxy-5α-pregnan-20-one

-

Reaction: Stereoselective reduction of 11α-hydroxyprogesterone.

-

Precursor: 11α-Hydroxyprogesterone

-

Reagents and Conditions: This reduction can be challenging to achieve in a single step with high stereoselectivity. A potential approach involves a two-step process: first, catalytic hydrogenation to reduce the double bond, followed by a stereoselective reduction of the 3-keto group.

-

Hydrogenation: 11α-hydroxyprogesterone is dissolved in a suitable solvent like ethanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

3-Keto Reduction: Following filtration of the catalyst, the resulting 5α-pregnane-3,11-dione is dissolved in a solvent such as tetrahydrofuran (THF) or ethanol. A stereoselective reducing agent, such as a bulky hydride reagent (e.g., lithium tri-sec-butylborohydride, L-Selectride®), is added at low temperature (e.g., -78 °C) to favor the formation of the 3α-hydroxyl group. The reaction is quenched with a proton source (e.g., water or dilute acid) and the product is extracted.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 3α-hydroxy-21-acetoxy-5α-pregnane-11,20-dione

-

Reaction: Acetoxylation of the 20-keto group.

-

Precursor: 3α,11α-dihydroxy-5α-pregnan-20-one

-

Reagents and Conditions: The precursor is dissolved in a suitable solvent like acetic acid. Lead tetraacetate (Pb(OAc)₄) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (3α,21-dihydroxy-5α-pregnane-11,20-dione)

-

Reaction: Hydrolysis of the 21-acetate.

-

Precursor: 3α-hydroxy-21-acetoxy-5α-pregnane-11,20-dione

-

Reagents and Conditions: The acetate precursor is dissolved in a solvent mixture such as methanol and water. An aqueous solution of a base, like sodium hydroxide or potassium carbonate, is added, and the mixture is stirred at room temperature.[3][4] The reaction progress is monitored by TLC. Upon completion, the reaction is neutralized with a dilute acid and the product is extracted.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Data Presentation: Synthesis

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | 3α,11α-dihydroxy-5α-pregnan-20-one | 11α-Hydroxyprogesterone | 1. H₂, Pd/C 2. L-Selectride® | 60-70 |

| 2 | 3α-hydroxy-21-acetoxy-5α-pregnane-11,20-dione | 3α,11α-dihydroxy-5α-pregnan-20-one | Lead tetraacetate | 50-60 |

| 3 | This compound | 3α-hydroxy-21-acetoxy-5α-pregnane-11,20-dione | NaOH or K₂CO₃ | 85-95 |

Note: Yields are estimated based on analogous reactions in steroid chemistry and may vary.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Key signals to observe include those for the methyl groups, the hydroxyl protons, and the protons on the steroid backbone.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will provide information on the number of unique carbon atoms and their chemical environments.

-

2D NMR: For complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Data Presentation: NMR

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Multiplicity |

| Expected values based on similar steroid structures | |

| ~0.6-1.2 | s |

| ~0.8-1.5 | s |

| ~3.6 | m |

| ~4.2 | d |

| ~2.0-3.0 | m |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for steroid analysis.

-

Analysis: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to obtain a fragmentation pattern, which can provide further structural information.

Data Presentation: MS

| Technique | Parameter | Expected Value |

| ESI-MS | Ionization Mode | Positive |

| [M+H]⁺ (Calculated for C₂₁H₃₂O₄) | 349.2328 | |

| [M+Na]⁺ (Calculated for C₂₁H₃₂O₄Na) | 371.2147 | |

| MS/MS of [M+H]⁺ | Key Fragment Ions | Loss of H₂O, loss of CH₂OH, cleavage of the steroid rings |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A reversed-phase HPLC method is generally suitable for steroid analysis.

Experimental Protocol: HPLC

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the carbonyl groups absorb (e.g., 210-240 nm).

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

-

Analysis: Inject the sample and run the gradient. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Data Presentation: HPLC

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | Dependent on the specific system, but should be a single major peak |

| Purity | >98% (for research grade) |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the positive allosteric modulation of the GABA-A receptor.

GABA-A Receptor Interaction

The GABA-A receptor is a pentameric ligand-gated ion channel that is permeable to chloride ions (Cl⁻). When GABA binds to its receptor, the channel opens, allowing Cl⁻ to flow into the neuron, causing hyperpolarization and inhibiting neuronal firing. This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[5] This allosteric binding enhances the effect of GABA, increasing the frequency and duration of channel opening, leading to a more profound inhibitory effect.

Visualizations

This compound Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

This compound Characterization Workflow

Caption: Analytical workflow for this compound characterization.

This compound Signaling Pathway at the GABA-A Receptor

Caption: this compound's mechanism of action at the GABA-A receptor.

References

alphadolone mechanism of action on GABAA receptors

An In-depth Technical Guide on the Mechanism of Action of Alphadolone on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a synthetic neuroactive steroid, exerts its primary pharmacological effects through potent positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. At lower, nanomolar concentrations, it enhances the action of the endogenous neurotransmitter GABA, while at higher, micromolar concentrations, it can directly activate the receptor's chloride channel. This dual mechanism underlies its anesthetic and sedative properties. This compound, along with the more potent alfaxalone, was a component of the anesthetic Althesin[1]. This guide details the binding sites, molecular interactions, and functional consequences of this compound's action on GABA-A receptors, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission[2][3]. This compound significantly enhances this inhibitory effect.

Two primary actions are observed:

-

Positive Allosteric Modulation: At nanomolar concentrations, this compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding increases the receptor's affinity for GABA and prolongs the duration of the channel's open state, thereby potentiating the GABA-induced chloride current[4][5]. The threshold concentration for this enhancement is reported to be between 10-30 nM.

-

Direct Activation: At higher concentrations (typically >1 µM), this compound can directly gate the GABA-A receptor channel in the absence of GABA. While this direct activation is less efficient than that produced by saturating concentrations of GABA, it contributes significantly to the overall neuronal inhibition.

This modulation is stereoselective, with the 3α-hydroxy configuration, as seen in this compound and alfaxalone, being crucial for the potentiating effect. The 3β-hydroxy isomer, betaxalone, does not potentiate GABA-induced currents and can even act as an antagonist at higher concentrations.

Binding Sites on the GABA-A Receptor

Unlike benzodiazepines that bind at the interface of α and γ subunits, neurosteroids like this compound bind within the transmembrane domains (TMDs) of the GABA-A receptor. Evidence from photolabeling, mutagenesis, and computational modeling studies has identified multiple potential binding sites that contribute to their modulatory effects.

-

Intersubunit Site (β-α): A canonical binding site is located at the interface between the β(+) and α(−) subunits within the TMD. This site is considered critical for the potentiating actions of neurosteroids.

-

Intrasubunit Sites (α and β): Novel binding sites have been identified within the transmembrane helical bundles of both the α and β subunits. The α-subunit intrasubunit site, in particular, appears to be essential for neurosteroid-mediated potentiation.

The existence of multiple binding sites may explain the different concentration-dependent effects of neurosteroids (potentiation vs. direct activation).

Signaling Pathway and Molecular Consequences

The interaction of this compound with the GABA-A receptor initiates a cascade of events that culminates in the inhibition of neuronal firing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and related neurosteroids on GABA-A receptors as reported in the literature.

Table 1: Potentiation and Direct Activation Concentrations

| Compound | Action | Concentration | Receptor/System | Reference |

| Alphaxalone | Potentiation of GABA current | > 30 nM | Bovine chromaffin cells | |

| Alphaxalone | Direct activation | > 1 µM | Bovine chromaffin cells | |

| Anesthetic Pregnane Steroids | Potentiation of GABA current | Threshold: 10-30 nM | Bovine chromaffin cells | |

| Allopregnanolone | Potentiation of GABA current | EC₅₀: 12.9 ± 2.3 nM | Control Dentate Gyrus Cells | |

| Allopregnanolone | Potentiation of GABA current | EC₅₀: 92.7 ± 13.4 nM | Epileptic Dentate Gyrus Cells |

Table 2: Inhibitory Concentrations

| Compound | Action | IC₅₀ | Target | Reference |

| Alphaxalone | Suppression of ACh-evoked currents | 20 µM | Bovine chromaffin cells | |

| Betaxalone | Suppression of GABA- or ACh-evoked currents | 10-100 µM range | Bovine chromaffin cells |

Experimental Protocols

The characterization of this compound's effects on GABA-A receptors relies heavily on electrophysiological techniques. Below are outlines of common experimental protocols.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This system is widely used for studying recombinant receptors expressed in a controlled environment.

-

Receptor Expression: Capped RNAs (cRNAs) for the desired GABA-A receptor subunits (e.g., α1, β2, γ2) are synthesized in vitro. Xenopus oocytes are harvested and injected with the cRNA mixture. The oocytes are then incubated for 2-5 days to allow for receptor protein expression and insertion into the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., NDE medium). The oocyte is impaled with two microelectrodes filled with a high salt solution (e.g., 2 M KCl), one for voltage clamping and one for current recording. The membrane potential is clamped at a holding potential, typically between -50 mV and -80 mV.

-

Drug Application: GABA and this compound are dissolved in the perfusion solution. To determine potentiation, a low concentration of GABA (typically EC₃-EC₅) is applied until a stable current is recorded. Then, the same GABA concentration is co-applied with varying concentrations of this compound to generate a dose-response curve. Direct activation is measured by applying this compound in the absence of GABA.

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This technique allows for high-resolution recording of ion channel activity from cultured cells (e.g., HEK293) or neurons in brain slices.

-

Cell Preparation: For recombinant studies, Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits. For native receptor studies, acute brain slices (e.g., hippocampus) are prepared from rodents.

-

Recording Configuration: A glass micropipette filled with an internal solution is brought into contact with a cell. Gentle suction forms a high-resistance "giga-seal." A stronger suction pulse then ruptures the cell membrane, establishing the "whole-cell" configuration, which allows for control of the intracellular environment and measurement of total membrane current. The cell is voltage-clamped.

-

Drug Application: A rapid solution exchange system is used to apply GABA and this compound to the cell. This allows for precise control over the timing and concentration of drug exposure. Currents are recorded before, during, and after drug application to measure modulation.

Conclusion and Future Directions

This compound's mechanism of action as a potent positive allosteric modulator and direct agonist of the GABA-A receptor is well-established. Its interaction with specific sites within the transmembrane domains of the receptor distinguishes it from other modulators like benzodiazepines. This understanding provides a solid foundation for the development of novel neurosteroid-based therapeutics. Future research will likely focus on designing molecules with greater subtype selectivity to target specific neuronal populations, potentially separating desired therapeutic effects (e.g., anxiolysis, anticonvulsant activity) from sedative side effects, and further elucidating the precise molecular dynamics of neurosteroid binding and channel gating.

References

- 1. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. Steroid modulation of the GABAA receptor complex: electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

The Rise and Fall of a Neurosteroid Anesthetic: A Technical History of Alphadolone

An in-depth exploration of the discovery, development, and ultimate withdrawal of the neurosteroid anesthetic alphadolone, offering insights for researchers, scientists, and drug development professionals.

Introduction

This compound, a synthetic neuroactive steroid, holds a unique place in the history of anesthesia. As a key component of the intravenous anesthetic agent Althesin, it saw widespread clinical use in the 1970s and early 1980s. Its development marked a significant step in the exploration of steroid-based anesthetics, a class of drugs known for their rapid onset and offset of action. This technical guide delves into the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound. It also examines the factors that led to its eventual withdrawal from the market, providing valuable lessons for modern drug development.

Discovery and Synthesis

The journey of this compound is intrinsically linked to the broader research into the anesthetic properties of steroids, which began in the mid-20th century. While the anesthetic effects of certain steroids were observed earlier, the development of clinically viable agents was a gradual process.

Initial Synthesis and Rationale

This compound, chemically known as 3α,21-dihydroxy-5α-pregnane-11,20-dione, was developed as part of a research program aimed at identifying potent and safe intravenous anesthetic agents. It was synthesized from alphaxalone (3α-hydroxy-5α-pregnane-11,20-dione), a more potent anesthetic steroid.[1][2] The addition of a hydroxyl group at the C21 position to create this compound was primarily to improve the solubility of alphaxalone.[3]

Manufacturing Process of this compound Acetate

In the commercial formulation Althesin, this compound was present as its acetate ester, this compound acetate. A patented method for the synthesis of this compound acetate from alphaxalone involves a multi-step process. While specific industrial synthesis protocols are proprietary, a general pathway can be outlined based on available patent literature.

Experimental Protocol: Synthesis of this compound Acetate from Alphaxalone (Generalized)

-

Starting Material: Alphaxalone (3α-hydroxy-5α-pregnane-11,20-dione).

-

Step 1: Introduction of a leaving group at C21. This is typically achieved by reacting alphaxalone with a suitable reagent to introduce a leaving group, such as a tosylate, at the C21 position.

-

Step 2: Nucleophilic substitution with an acetate source. The intermediate from Step 1 is then reacted with an acetate salt (e.g., potassium acetate) to introduce the acetate group at the C21 position via nucleophilic substitution.

-

Purification: The final product, this compound acetate, is purified using standard techniques such as crystallization and chromatography to achieve the desired purity for pharmaceutical use.

Mechanism of Action: Modulating the GABA-A Receptor

This compound, like other neurosteroid anesthetics, exerts its effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This compound enhances the effect of GABA by binding to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric modulation increases the duration of chloride channel opening, thereby potentiating the inhibitory effect of GABA.

GABA-A Receptor Subtype Selectivity

The GABA-A receptor exists as various subtypes, composed of different combinations of subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. While it is established that neurosteroids like this compound act on GABA-A receptors, detailed studies on the specific binding affinity of this compound for different receptor subtypes are limited in the publicly available literature. Electrophysiological studies have shown that anesthetic pregnane steroids, including this compound, potentiate GABA-A receptor-mediated currents.[4] This potentiation is stereoselective and is thought to be mediated through a site distinct from the barbiturate and benzodiazepine binding sites.

Preclinical Development

Preclinical studies of this compound were largely conducted in the context of its combination with alphaxalone in the formulation known as Althesin (or Saffan for veterinary use).

Efficacy

Safety and Pharmacokinetics

Preclinical safety studies of Althesin demonstrated a relatively wide therapeutic index. However, a significant issue that emerged was the potential for hypersensitivity reactions, which were later attributed to the solubilizing agent, Cremophor EL, rather than the steroid components themselves.

Pharmacokinetic studies in animals were primarily conducted on the combined formulation. A study in laboratory animals showed that the alphaxalone-alphadolone combination could be administered intravenously for short-term anesthesia.

Clinical Development

This compound, as a component of Althesin, was introduced into clinical practice in the early 1970s and was used for the induction and maintenance of anesthesia.

Clinical Trials and Efficacy

Clinical trials of Althesin demonstrated its efficacy as a rapid-acting intravenous anesthetic with a relatively quick recovery profile. The combination was found to be a potent hypnotic agent. However, due to the fixed-ratio combination, it is challenging to deconvolve the precise contribution of this compound to the overall clinical effect from the published trial data.

Pharmacokinetics in Humans

A key study provided valuable insights into the individual pharmacokinetics of alphaxalone and this compound in humans following the administration of Althesin.

| Parameter | Alphaxalone | This compound | p-value |

| Systemic Clearance (L/min) | 1.52 | 1.09 | < 0.01 |

| Alpha Phase Half-life (min) | 1.9 (mean for both) | 1.9 (mean for both) | - |

| Beta Phase Half-life (min) | 34 (mean for both) | 34 (mean for both) | - |

| Fraction in Peripheral Compartment at Steady State | Lower | Higher | < 0.05 |

| Metabolic Contribution to Clearance (at 10 min) | 0.56 | 0.42 | < 0.01 |

| Metabolic Contribution to Clearance (at 60 min) | 0.85 | 0.80 | < 0.05 |

| Data from Sear JW, Sanders RS. Eur J Anaesthesiol. 1984 Jun;1(2):113-22. |

This study revealed that although this compound is cleared more slowly than alphaxalone, it has a larger volume of distribution in the peripheral compartment. It also highlighted that this compound acetate is rapidly hydrolyzed to the active this compound in the body.

Experimental Protocol: Pharmacokinetic Analysis (General Overview)

The pharmacokinetic parameters in the aforementioned human study were determined using the following general approach:

-

Drug Administration: Intravenous administration of Althesin to patients.

-

Blood Sampling: Serial blood samples were collected at various time points after drug administration.

-

Sample Preparation: Plasma was separated from the blood samples.

-

Quantitative Analysis: The concentrations of alphaxalone and this compound in the plasma samples were determined using a sensitive analytical method, likely a chromatographic technique such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

-

Pharmacokinetic Modeling: The plasma concentration-time data were fitted to a pharmacokinetic model (in this case, a two-compartment model) to calculate the pharmacokinetic parameters.

References

- 1. CN112384525A - Neuroactive steroids and methods of preparation - Google Patents [patents.google.com]

- 2. WO2020006596A1 - Neuroactive steroids and methods of preparation - Google Patents [patents.google.com]

- 3. EP0236280B1 - Injectable pharmaceutical formulations of active principles having general anaesthetic activity - Google Patents [patents.google.com]

- 4. Steroid modulation of the GABAA receptor complex: electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Alphadolone: A Technical Guide to a Neurosteroid Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alphadolone is a synthetic neurosteroid, specifically a pregnanedione, that exhibits anesthetic properties through its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. Historically, it was a component of the intravenous anesthetic agent Althesin, in combination with alphaxalone. While alphaxalone was the primary anesthetic agent in this mixture, this compound itself possesses anesthetic and antinociceptive effects. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological profile, relevant experimental protocols, and chemical synthesis.

Chemical and Physical Properties

This compound, with the chemical name 3α,21-dihydroxy-5α-pregnane-11,20-dione, is a steroid derivative. Its structure is closely related to other neuroactive steroids.

| Property | Value | Reference |

| IUPAC Name | (3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | [1] |

| Molecular Formula | C21H32O4 | [2] |

| Molar Mass | 348.48 g/mol | [2] |

| CAS Number | 14107-37-0 | [2] |

| Appearance | Solid (usually white or off-white powder) | |

| Melting Point | ~173 °C | [2] |

Mechanism of Action: GABAA Receptor Modulation

This compound exerts its anesthetic effects primarily through its interaction with the GABAA receptor, the major inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator, enhancing the effect of GABA.

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in humans, often in conjunction with alphaxalone as part of the anesthetic mixture Althesin.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Mean Value | Notes | Reference |

| Alpha Phase Half-Life (t1/2α) | 1.9 min | Describes the initial rapid distribution phase. | |

| Beta Phase Half-Life (t1/2β) | 34 min | Represents the elimination phase. | |

| Systemic Clearance (Cl) | 1.09 L/min | Lower than that of alphaxalone (1.52 L/min). | |

| Metabolism | Primarily hepatic | Metabolized and conjugated for excretion. | |

| Excretion | Mainly as glucuronide conjugates in urine | Small amounts of unchanged this compound also found in urine. |

This compound is administered as an acetate ester, which is rapidly hydrolyzed to the active steroid in the body.

Pharmacodynamics

This compound produces dose-dependent anesthesia. At lower doses, it can induce sedation and antinociception without a full loss of consciousness. Its primary pharmacodynamic effect is the enhancement of GABAergic inhibition, leading to a reduction in neuronal activity and resulting in sedation, hypnosis, and anesthesia.

Experimental Protocols

In Vivo Anesthesia Induction in Rats

This protocol describes a general procedure for inducing anesthesia in rats using a combination of alphaxalone and this compound, similar to the historical Saffan formulation.

Materials:

-

Alphaxalone/alphadolone injectable solution

-

Male/Female Sprague-Dawley rats (200-300g)

-

Syringes and needles for intraperitoneal (IP) injection

-

Heating pad to maintain body temperature

-

Pedal withdrawal reflex assessment tool (e.g., forceps)

Procedure:

-

Acclimatize rats to the laboratory environment for at least 3 days prior to the experiment.

-

Weigh each rat to determine the correct dosage.

-

Prepare the anesthetic solution to the desired concentration. Doses can range from 20 mg/kg for sedation to higher doses for surgical anesthesia, often in combination with other agents like dexmedetomidine.

-

Administer the anesthetic via intraperitoneal (IP) injection.

-

Monitor the rat for the loss of the righting reflex to determine the onset of anesthesia.

-

Once anesthetized, place the rat on a heating pad to prevent hypothermia.

-

Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex in response to a noxious stimulus (e.g., a firm toe pinch).

-

Continuously monitor respiratory rate and heart rate throughout the procedure.

-

Allow the rat to recover on a clean, warm surface, monitoring until it is fully ambulatory.

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol provides a general framework for studying the modulation of GABAA receptors by this compound using the whole-cell patch-clamp technique in cultured neurons or transfected cell lines.

Materials:

-

Cultured neurons or cell line expressing GABAA receptors

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller and microforge

-

External and internal pipette solutions

-

GABA and this compound solutions

-

Perfusion system

Procedure:

-

Prepare external and internal solutions. The external solution typically contains physiological concentrations of ions, while the internal solution mimics the intracellular ionic environment.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Identify a healthy cell under the microscope and approach it with the pipette tip while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

Using a perfusion system, apply a baseline concentration of GABA to elicit an inward chloride current.

-

Co-apply GABA with varying concentrations of this compound to assess its modulatory effect on the GABA-evoked current.

-

Record and analyze the changes in current amplitude, activation, and deactivation kinetics.

Chemical Synthesis

The synthesis of this compound (3α,21-dihydroxy-5α-pregnane-11,20-dione) can be achieved from a suitable steroid precursor. A plausible synthetic route involves the modification of a pregnane steroid backbone. One reported method involves the use of a radiolabeled diazomethane to introduce the C21-hydroxyl group.

Metabolism

This compound undergoes extensive metabolism in the liver before excretion. The primary metabolic pathways for neurosteroids involve Phase I (modification) and Phase II (conjugation) reactions. For this compound, this includes reduction and subsequent glucuronidation.

The main urinary metabolites are this compound itself and 20α-reduced this compound, both primarily excreted as glucuronide conjugates.

Structure-Activity Relationships

The anesthetic and modulatory activity of neurosteroids like this compound is highly dependent on their stereochemistry. Key structural features for positive modulation of the GABAA receptor include:

-

A 3α-hydroxyl group: This is crucial for activity. The 3β-hydroxy isomers are generally inactive or have opposing effects.

-

A/B ring fusion: A trans (5α) or cis (5β) fusion of the A and B rings is compatible with activity.

-

A hydrogen bond acceptor at C-20: The ketone at the C-20 position is important for potency.

Modifications at other positions on the steroid nucleus can influence potency, efficacy, and pharmacokinetic properties.

Conclusion

This compound is a neurosteroid with anesthetic properties mediated by the positive allosteric modulation of GABAA receptors. While it has been historically used in combination with alphaxalone, its individual pharmacological profile demonstrates its potential as a sedative and anesthetic agent. This guide has provided a technical overview of its mechanism of action, pharmacokinetics, and relevant experimental methodologies. Further research is warranted to fully characterize its interaction with specific GABAA receptor subtypes and to explore its potential therapeutic applications.

References

The Pharmacological Profile of Alphadolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphadolone is a synthetic neuroactive steroid, recognized primarily as a component of the intravenous anesthetic agent Althesin, where it was combined with alphaxalone. While alphaxalone is the principal anesthetic agent in this mixture, this compound possesses its own distinct pharmacological properties. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action

This compound, like other neuroactive steroids, exerts its primary effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound enhances the effect of GABA by binding to an allosteric site on the receptor, distinct from the GABA binding site. This binding increases the receptor's affinity for GABA and/or the efficacy of GABA-induced channel opening, resulting in a greater chloride influx for a given concentration of GABA. At higher concentrations, some neurosteroids can directly activate the GABA-A receptor in the absence of GABA.

Signaling Pathway

The signaling pathway for this compound's action at the GABA-A receptor is depicted below.

References

Alphadolone: A Comparative Analysis of a Synthetic Neurosteroid Modulator of GABAergic Transmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of alphadolone, a synthetic neuroactive steroid, and contrasts its properties with endogenous neurosteroids. This compound, chemically known as 3α,21-dihydroxy-5α-pregnane-11,20-dione, is recognized for its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. Historically, it was a component of the intravenous anesthetic agent Althesin, in combination with alphaxalone. This document delves into the biochemical characteristics, mechanism of action, and pharmacokinetic profile of this compound. Furthermore, it presents detailed experimental protocols for the quantification of neurosteroids and the assessment of their activity at GABAA receptors, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction: Endogenous vs. Synthetic Neurosteroids

Neurosteroids are a class of steroids that are synthesized within the brain, as well as in peripheral endocrine glands, and can rapidly modulate neuronal excitability. Endogenous neurosteroids, such as allopregnanolone, are metabolites of steroid hormones like progesterone and play crucial roles in various physiological and pathological processes, including anxiety, stress, and epilepsy. They exert their effects primarily through non-genomic mechanisms, most notably by interacting with neurotransmitter receptors like the GABAA receptor.

Synthetic neurosteroids, such as this compound, are compounds developed to mimic or modify the actions of their endogenous counterparts. While this compound shares a pregnane steroid core with endogenous neurosteroids, there is no substantial evidence to suggest its natural biosynthesis in mammals. Its significance lies in its pharmacological properties as a positive allosteric modulator of the GABAA receptor, contributing to sedative and anesthetic effects.[1]

Biochemical and Pharmacological Profile of this compound

Chemical Properties

This compound is a pregnane steroid derivative with the following chemical identity:

-

IUPAC Name: (3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

-

Molecular Formula: C21H32O4

-

Molecular Weight: 348.48 g/mol

Mechanism of Action at the GABAA Receptor

This compound functions as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism involves binding to a site on the GABAA receptor complex that is distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA and/or increases the efficacy of GABA-induced chloride ion channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability. This potentiation of GABAergic inhibition underlies the sedative, anxiolytic, and anesthetic properties of this compound.[2]

While specific binding affinity (Ki) and potency (EC50) values for this compound are not consistently reported in publicly available literature, neurosteroids with similar positive allosteric modulatory activity typically exhibit EC50 values for GABAA receptor potentiation in the high nanomolar range.[2]

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative data for the synthetic neurosteroid this compound and the well-characterized endogenous neurosteroid, allopregnanolone, for comparative purposes.

Table 1: Physicochemical Properties

| Property | This compound (Synthetic) | Allopregnanolone (Endogenous) |

| IUPAC Name | (3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | (3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ylethan-1-one |

| Molecular Formula | C21H32O4 | C21H34O2 |

| Molecular Weight | 348.48 g/mol | 318.50 g/mol |

Table 2: Pharmacological and Pharmacokinetic Properties

| Parameter | This compound (Synthetic) | Allopregnanolone (Endogenous) |

| Mechanism of Action | Positive Allosteric Modulator of GABAA Receptor | Positive Allosteric Modulator of GABAA Receptor |

| Binding Affinity (Ki) | Data not readily available | Data varies by receptor subtype and method |

| Potency (EC50 for GABA potentiation) | Data not readily available (typically high nM range for class) | High nM range |

| Systemic Clearance | 1.09 L/min | Varies with physiological state |

| Mean α-phase half-life | 1.9 min | Short |

| Mean β-phase half-life | 34 min | Varies |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of neurosteroids like this compound.

Protocol for Neurosteroid Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of neurosteroids in biological matrices.

1. Sample Preparation and Extraction:

- Homogenize brain tissue or plasma samples in a suitable solvent (e.g., methanol).

- Add internal standards (deuterated analogs of the steroids of interest) to the homogenate for quantification.

- Centrifuge the homogenate to pellet proteins and other cellular debris.

- Collect the supernatant containing the steroids.

2. Solid-Phase Extraction (SPE):

- Condition a C18 SPE column with methanol followed by methanol/water solution.

- Load the supernatant onto the SPE column.

- Wash the column with a methanol/water solution to remove polar impurities.

- Elute the neurosteroids from the column with 100% methanol.

- Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization:

- Reconstitute the dried extract in a suitable solvent.

- Add a derivatizing agent, such as heptafluorobutyric anhydride (HFBA), to convert the steroids into more volatile and thermally stable derivatives suitable for GC-MS analysis.

- Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

4. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

- Separate the steroid derivatives on a suitable capillary column (e.g., DB-1ms).

- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized neurosteroids and their internal standards.

- Construct a calibration curve using known concentrations of steroid standards to determine the concentration of the neurosteroids in the biological samples.

Protocol for Radioligand Binding Assay for GABAA Receptor

This protocol outlines a method to assess the binding of compounds to the GABAA receptor.

1. Membrane Preparation:

- Homogenize rat brains in a sucrose homogenization buffer.

- Perform differential centrifugation steps to isolate the crude membrane fraction.

- Wash the membrane pellet multiple times with a binding buffer (e.g., Tris-HCl) to remove endogenous GABA.

- Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

2. Binding Assay:

- In a multi-well plate, add the prepared membrane suspension.

- Add a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol for the GABA binding site).

- For competition assays, add varying concentrations of the test compound (e.g., this compound).

- For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., GABA).

- Incubate the plate at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

3. Termination and Quantification:

- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

- Wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Place the filters in scintillation vials with scintillation cocktail.

- Quantify the radioactivity using a liquid scintillation counter.

- Analyze the data to determine binding parameters such as the inhibition constant (Ki).

Protocol for Electrophysiological Recording of GABAA Receptor Modulation

This protocol describes the use of patch-clamp electrophysiology to measure the functional effects of neurosteroids on GABAA receptors in isolated neurons or cell lines expressing the receptor.

1. Cell Preparation:

- Acutely dissociate neurons from a specific brain region (e.g., hippocampus) or use a cell line (e.g., HEK293 cells) stably or transiently expressing specific GABAA receptor subunits.

- Plate the cells in a recording chamber on the stage of an inverted microscope.

2. Patch-Clamp Recording:

- Use the whole-cell or outside-out patch-clamp configuration to record ion channel activity.

- Fill the patch pipette with an appropriate intracellular solution and obtain a high-resistance seal with the cell membrane.

- Rupture the membrane patch to achieve the whole-cell configuration or pull the patch away to form an outside-out patch.

- Voltage-clamp the cell at a specific holding potential (e.g., -60 mV).

3. Drug Application:

- Apply GABA at a specific concentration (e.g., the EC10-EC20) to elicit a baseline current response.

- Co-apply the test neurosteroid (e.g., this compound) with GABA to observe any modulation of the GABA-evoked current.

- Use a rapid solution exchange system to ensure fast and precise drug application.

4. Data Analysis:

- Measure the amplitude, rise time, and decay kinetics of the GABA-evoked currents in the absence and presence of the neurosteroid.

- Construct concentration-response curves to determine the potency (EC50) and efficacy of the neurosteroid's modulatory effect.

Mandatory Visualizations

Signaling Pathway

Caption: Allosteric modulation of the GABAA receptor by this compound.

Experimental Workflow

Caption: Workflow for neurosteroid quantification using GC-MS.

Conclusion

This compound serves as a significant example of a synthetic neurosteroid designed to modulate the GABAA receptor, a critical target for anesthetic and sedative agents. While it lacks an endogenous counterpart, its pharmacological profile as a positive allosteric modulator provides a valuable tool for both clinical applications and fundamental research into GABAergic neurotransmission. The detailed experimental protocols and workflows presented in this guide offer a practical resource for scientists engaged in the discovery and development of novel neurosteroid-based therapeutics. Further research to elucidate the precise binding interactions and quantitative pharmacology of this compound and other synthetic neurosteroids will continue to advance our understanding of their therapeutic potential.

References

Alphadolone's Role in Synaptic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphadolone is a synthetic neuroactive steroid, recognized primarily as a component of the intravenous anesthetic agent Althesin (previously marketed as Saffan when combined with alphaxalone). While often studied in conjunction with the more potent alphaxalone, this compound itself is a significant modulator of the central nervous system's primary inhibitory network. It belongs to a class of molecules that exert non-genomic effects by directly interacting with neurotransmitter receptors, specifically the γ-aminobutyric acid type A (GABA-A) receptor.[1] This guide provides an in-depth examination of this compound's mechanism of action, its role in potentiating synaptic inhibition, and the experimental frameworks used to characterize its function.

The GABA-A Receptor: The Primary Target of this compound

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the brain.[2] It is a pentameric ligand-gated ion channel, meaning it is a complex composed of five protein subunits that form a central pore permeable to chloride ions (Cl⁻).[3] The binding of the neurotransmitter GABA to its specific sites on the receptor complex triggers a conformational change, opening the channel and allowing Cl⁻ to flow into the neuron.[4] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity.[4]

Receptor Heterogeneity: Synaptic vs. Extrasynaptic Inhibition

The vast functional diversity of GABAergic inhibition arises from the existence of 19 different GABA-A receptor subunits (e.g., α1-6, β1-3, γ1-3, δ) that can assemble in various combinations. This heterogeneity dictates the receptor's location, physiological properties, and pharmacological sensitivity.

-

Synaptic (Phasic) Inhibition: Mediated by receptors typically located at the postsynaptic density, directly opposite GABAergic nerve terminals. These receptors, often containing γ2 subunits, are activated by high, transient concentrations of GABA released into the synaptic cleft, generating rapid, short-lived inhibitory postsynaptic currents (IPSCs).

-

Extrasynaptic (Tonic) Inhibition: Mediated by receptors found outside the traditional synapse, which are persistently activated by low, ambient concentrations of GABA in the extracellular space. These receptors, frequently containing δ subunits, generate a continuous "tonic" inhibitory current that regulates the overall excitability of a neuron.

Neurosteroids like this compound can modulate both phasic and tonic inhibition, with extrasynaptic δ-containing receptors often showing particularly high sensitivity.

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator (PAM) of the GABA-A receptor. Unlike the endogenous agonist GABA, which binds to the orthosteric site at the interface between β and α subunits, this compound and other neurosteroids bind to distinct, allosteric sites located within the transmembrane domains of the receptor subunits.

The binding of this compound induces a conformational change that enhances the receptor's function in two primary ways:

-

Potentiation of GABA-Evoked Currents: At lower, clinically relevant concentrations, this compound significantly increases the efficacy of GABA. It does not activate the receptor on its own but rather amplifies the effect of GABA that is already present. This is achieved by increasing the duration of channel opening events, thereby allowing more chloride ions to enter the neuron for a given GABA binding event.

-

Direct Gating: At higher concentrations, this compound can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA. This GABA-mimetic action contributes to its anesthetic effects at high doses.

While alphaxalone and this compound are structurally similar, some studies suggest functional differences. For instance, in the guinea-pig isolated ileum, alphaxalone was shown to potentiate and mimic GABA-induced responses, whereas this compound did not affect them, indicating potential tissue- or subtype-specific differences in activity.

Quantitative Data: Neurosteroid Modulation of GABA-A Receptors

Quantitative data specifically characterizing this compound's interaction with various GABA-A receptor subtypes is limited in the literature, as research has predominantly focused on its more potent partner, alphaxalone. The following table summarizes key quantitative parameters for alphaxalone as a representative and structurally related neuroactive steroid to provide a comparative framework.

| Compound | Receptor Subtype | Parameter | Value | Notes | Reference(s) |

| Alphaxalone | α1β2γ2L | KALF (Dissociation Constant) | 2.9 ± 0.5 µM | Estimated from potentiation of GABA-activated receptors. | |

| Alphaxalone | Bovine Chromaffin Cells | Potentiation Threshold | >30 nM | Dose-dependently potentiated currents from 100 µM GABA. | |

| Alphaxalone | Bovine Chromaffin Cells | Direct Gating Threshold | >1 µM | Directly elicited a membrane current at higher concentrations. | |

| Alphaxalone | α1β2γ2L | EC50 for Mean Open Time Increase | 120 nM | Increased mean open time from ~3.2 ms to ~15 ms. |

Signaling Pathway and Modulation

The primary signaling event modulated by this compound is the flow of chloride ions across the postsynaptic membrane. This process does not involve a classical intracellular signaling cascade but is a direct biophysical event leading to hyperpolarization and synaptic inhibition.

Experimental Protocols

The primary technique for investigating the effects of compounds like this compound on GABA-A receptors is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion currents flowing across the membrane of a single neuron in response to GABA and its modulators.

Protocol: Whole-Cell Patch-Clamp Recording in Cultured Neurons or Brain Slices

Objective: To quantify the effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

1. Preparation of Solutions:

- Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes.

- Internal Pipette Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with CsOH. (Using a high chloride concentration sets the Cl⁻ reversal potential near 0 mV, allowing for the measurement of inward currents at a negative holding potential).

- Drug Solutions: Prepare a high-concentration stock solution of this compound in DMSO. On the day of the experiment, dilute to final working concentrations in aCSF. Ensure the final DMSO concentration is <0.1%.

2. Cell/Tissue Preparation:

- Cultured Neurons: Plate primary hippocampal or cortical neurons on glass coverslips and use them for recording after 10-14 days in vitro.

- Brain Slices: Acutely prepare 300 µm thick coronal slices from a rodent brain (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.

3. Recording Procedure:

- Transfer a coverslip or brain slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

- Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with internal solution.

- Using a micromanipulator, approach a target neuron under visual guidance (e.g., DIC optics).

- Apply gentle positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

- Rupture the cell membrane patch with brief, strong suction to achieve the "whole-cell" configuration.

- Clamp the neuron's membrane potential at -70 mV.

4. Data Acquisition:

- Baseline Recording: Record baseline GABA-A receptor-mediated currents. These can be spontaneous IPSCs (sIPSCs) or currents evoked by puff application of GABA or electrical stimulation of nearby inhibitory interneurons.

- Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound for several minutes.

- Post-Drug Recording: Record currents in the presence of this compound. Observe changes in the amplitude, frequency, and decay kinetics of the IPSCs.

- Washout: Perfuse with drug-free aCSF to determine if the effects are reversible.

5. Data Analysis:

- Use software (e.g., Clampfit, Mini Analysis) to detect and measure IPSC events.

- Compare the average IPSC amplitude and decay time constant (τ) before, during, and after this compound application.

- A significant increase in the decay time constant is the hallmark of a positive allosteric modulator like this compound.

- Construct dose-response curves to determine the EC₅₀ of this compound's potentiating effect.

Experimental Workflow Diagram

Conclusion

This compound is a classic neuroactive steroid that enhances synaptic inhibition through positive allosteric modulation of the GABA-A receptor. By binding to transmembrane sites on the receptor complex, it potentiates the action of GABA, primarily by prolonging the duration of chloride channel opening. This mechanism underlies its sedative and anesthetic properties. While often overshadowed by the more potent alphaxalone, understanding this compound's specific interactions with diverse GABA-A receptor subtypes remains a relevant area for research, particularly in dissecting the nuanced pharmacology of neurosteroid binding sites. The electrophysiological protocols detailed herein provide a robust framework for future investigations into this compound and the development of novel GABA-A receptor modulators.

References

- 1. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Potentiators of responses to activation of gamma-aminobutyric acid (GABAA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

Alphadolone Acetate vs. Alphadolone Free Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of alphadolone acetate and its active metabolite, this compound free form. This compound is a neuroactive steroid with anesthetic properties, acting as a positive allosteric modulator of the GABA-A receptor. The acetate form is a prodrug designed to rapidly hydrolyze in vivo to release the active this compound molecule. This document details the physicochemical properties, pharmacokinetics, and pharmacodynamics of both compounds, supported by experimental protocols and data presented for comparative analysis.

Introduction

This compound is a synthetic neuroactive steroid that exhibits potent anesthetic and sedative effects. It is structurally related to the endogenous neurosteroid allopregnanolone. Historically, this compound acetate was a component of the intravenous anesthetic agent Althesin, in combination with alphaxalone. The rationale for the use of the acetate ester was to create a prodrug that, upon administration, would be rapidly converted to the pharmacologically active this compound. This guide will explore the key differences and similarities between the acetate prodrug and the active free form, providing a comprehensive resource for researchers in pharmacology and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a drug and its prodrug is fundamental for formulation development and predicting its in vivo behavior.

| Property | This compound Acetate | This compound (Free Form) |

| Chemical Formula | C₂₃H₃₄O₅ | C₂₁H₃₂O₄ |

| Molecular Weight | 390.51 g/mol [1] | 348.48 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 175-177 °C | >145 °C (decomposes) |

| Solubility | ||

| DMSO | 250 mg/mL (requires sonication)[2] | Data not available |

| Aqueous | Poor | Poor |

Note: Specific quantitative data on the aqueous solubility of both compounds is limited in publicly available literature. However, as with most steroids, both are expected to have low aqueous solubility.

Synthesis and Hydrolysis

Synthesis

This compound acetate can be synthesized from alphaxalone through a process involving the introduction of an acetate group. The free form, this compound, can then be obtained by the hydrolysis of this compound acetate. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound Acetate and this compound

This protocol is a generalized representation based on established steroid chemistry principles.

Part A: Synthesis of this compound Acetate from Alphaxalone

-

Bromination of Alphaxalone: Alphaxalone is treated with a brominating agent, such as pyridinium bromide perbromide, in a suitable solvent like tetrahydrofuran (THF) to yield 21-bromoalphaxalone.

-

Acetoxylation: The resulting 21-bromoalphaxalone is then reacted with a source of acetate, such as potassium acetate, in a solvent like acetone. This nucleophilic substitution reaction replaces the bromine atom with an acetate group, yielding this compound acetate.

-

Purification: The crude this compound acetate is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Part B: Synthesis of this compound from this compound Acetate (Hydrolysis)

-

Base-catalyzed Hydrolysis: this compound acetate is dissolved in a suitable solvent mixture, such as methanol and water. A base, such as potassium carbonate or sodium hydroxide, is added to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Neutralization and Extraction: The reaction mixture is neutralized with a weak acid (e.g., acetic acid). The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.

In Vivo Hydrolysis

This compound acetate is designed to be a prodrug, and upon intravenous administration, it undergoes rapid hydrolysis to the active this compound. This conversion is believed to be enzymatic, likely mediated by esterases present in the blood and tissues. Studies have shown that after administration of Althesin, which contains this compound acetate, the acetate form is not detected in the urine, while this compound and its metabolites are present, indicating efficient in vivo hydrolysis[3]. One study noted that although this compound is administered as the acetate, rapid hydrolysis to the native steroid appears to occur in humans[4].

Experimental Workflow: In Vitro Hydrolysis Assay

References

Alphadolone's Modulation of Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphadolone, a synthetic neuroactive steroid, profoundly influences neuronal excitability primarily through its potent, positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive technical overview of the mechanisms of action of this compound, detailing its effects on ion channels and synaptic transmission. Quantitative data from electrophysiological studies are summarized, and detailed experimental protocols for assessing the impact of neurosteroids on neuronal function are provided. Furthermore, key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's neuropharmacology.

Introduction

Neuroactive steroids, both endogenous and synthetic, represent a significant class of neuromodulators that rapidly alter neuronal excitability. This compound, a synthetic analogue, exerts its effects predominantly by enhancing the function of GABA-A receptors, the primary mediators of inhibitory neurotransmission in the central nervous system.[1][2] This potentiation of GABAergic inhibition leads to a general dampening of neuronal activity, underpinning its anesthetic and sedative properties. Beyond its principal action on GABA-A receptors, evidence suggests that this compound may also interact with other ligand-gated and voltage-gated ion channels, contributing to its overall pharmacological profile. This document serves as a technical resource for researchers and drug development professionals, offering an in-depth exploration of the cellular and molecular mechanisms by which this compound modulates neuronal excitability.

Core Mechanism of Action: Potentiation of GABA-A Receptors

The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻).[3] this compound acts as a positive allosteric modulator, binding to a site on the receptor distinct from the GABA binding site.[4] This binding enhances the receptor's affinity for GABA and increases the efficacy of GABA-mediated Cl⁻ conductance.[5] The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus reducing neuronal excitability.

At low nanomolar concentrations, this compound potentiates GABA-induced currents. As concentrations increase into the micromolar range, this compound can directly activate the GABA-A receptor in the absence of GABA, a characteristic shared with other neuroactive steroids. This dual action of potentiation and direct activation contributes to its robust inhibitory effects on neuronal firing.

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the signaling pathway of this compound's action at the GABA-A receptor, leading to neuronal inhibition.

References

- 1. Potentiators of responses to activation of gamma-aminobutyric acid (GABAA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and Structural Determinants for GABA-A Receptor Potentiation by Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alphadolone Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Alphadolone, a neuroactive steroid, is a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] It is a component of the anesthetic Saffan, along with alphaxalone.[3] The modern formulation, often referred to as alfaxalone (this compound's more potent stereoisomer solubilized in 2-hydroxypropyl-beta-cyclodextrin), is widely used in veterinary medicine for induction and maintenance of anesthesia.[4][5] Its favorable safety profile, characterized by rapid metabolism, minimal accumulation, and limited cardiovascular depression at clinical doses, makes it a valuable tool for research in various animal models.

The choice of administration route is critical and depends on the animal model, the experimental objective (e.g., sedation vs. surgical anesthesia), the required duration of action, and the technical feasibility. Common routes include intravenous (IV), intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP). This document provides a detailed overview of these administration routes, summarizing quantitative data and offering specific experimental protocols for use in animal models.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its anesthetic and sedative effects by binding to a specific site on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, or barbiturates. This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the influx of chloride ions (Cl-) into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to central nervous system depression, sedation, and anesthesia. At higher concentrations, this compound can directly activate the GABA-A receptor, acting as a GABA agonist.

Quantitative Data Summary

The following tables summarize dosages and effects of this compound (often as alfaxalone) administered via various routes in different animal models. Dosages and outcomes can vary significantly based on the specific strain, sex, and premedication used.

Table 1: this compound Administration in Rodents (Rats & Mice)

| Animal Model | Route | This compound Dose (mg/kg) | Co-administered Agents | Key Outcome | Reference(s) |

| Rat | IV | 25 | None | Anesthesia and sedation | |

| IP | 0.1 - 100 | None | Antinociceptive effects without sedation | ||

| IP | 20 - 50 | None | Sedative level of anesthesia only | ||

| IP | 20 - 60 | Dexmedetomidine (0.05 mg/kg), Fentanyl (0.1 mg/kg) | Surgical anesthesia achieved | ||

| IV Infusion | Loading: 1.67 mg/kg for 2.5 min; CRI: 0.52-0.75 mg/kg/min | None | Maintained anesthesia | ||

| Mouse | IP | 80 - 120 (Male) | Xylazine (10 mg/kg) | Surgical anesthesia | |

| IP | 40 - 80 (Female) | Xylazine (10 mg/kg) | Surgical anesthesia | ||

| SC | 50 | Xylazine (10 mg/kg), Buprenorphine (0.1 mg/kg) | Surgical anesthesia for ~48-60 min |

Table 2: this compound Administration in Other Animal Models (Cats & Dogs)

| Animal Model | Route | This compound Dose (mg/kg) | Co-administered Agents | Key Outcome | Reference(s) |

| Cat | IV | 2.2 - 9.7 | None (unpremedicated) | Induction of anesthesia | |